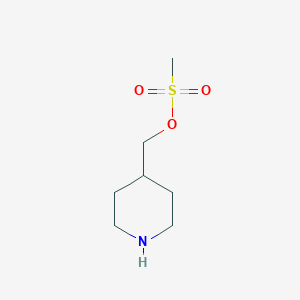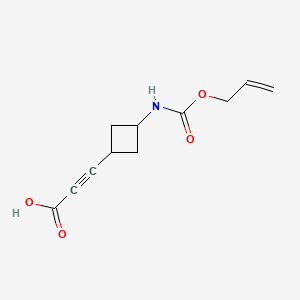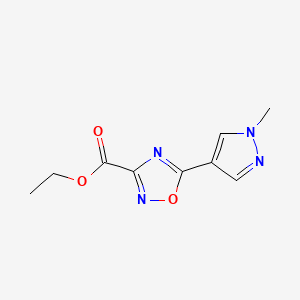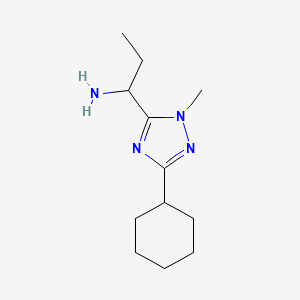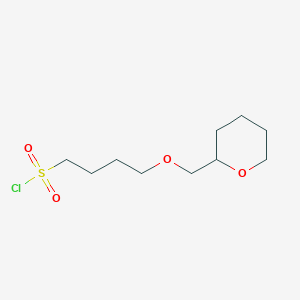![molecular formula C13H22BrNO3 B13491491 trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.2227 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.
準備方法
The synthesis of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexyl derivative, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact molecular targets and pathways are still ongoing.
類似化合物との比較
Similar compounds to rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans include:
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical reactivities and biological activities
特性
分子式 |
C13H22BrNO3 |
|---|---|
分子量 |
320.22 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-bromoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17) |
InChIキー |
MRDPNNNUBMTQSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


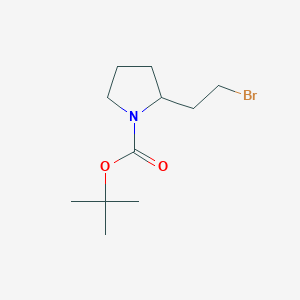

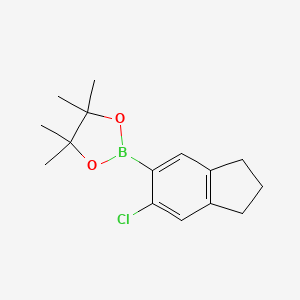
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)


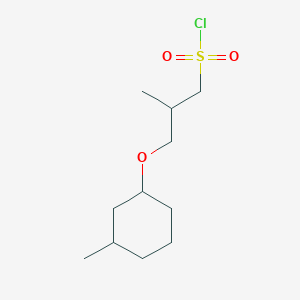
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
